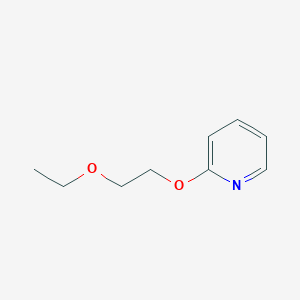

2-(2-Ethoxyethoxy)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

61463-64-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(2-ethoxyethoxy)pyridine |

InChI |

InChI=1S/C9H13NO2/c1-2-11-7-8-12-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

SXDVOGOXLFCYOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Ethoxyethoxy Pyridine and Its Functionalized Derivatives

Strategies for O-Alkylation and Etherification of Pyridine (B92270) Precursors

The most direct methods for synthesizing 2-(2-Ethoxyethoxy)pyridine involve the creation of an ether bond between a pyridine precursor and the 2-ethoxyethoxy group. This is typically accomplished through nucleophilic substitution reactions.

A primary and widely used method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, the starting material is 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with 2-pyridone.

The reaction of metal salts of 2-pyridones with alkyl halides can lead to a mixture of N- and O-alkylated products. researchgate.net To favor O-alkylation and synthesize the desired 2-alkoxypyridine, reaction conditions must be carefully controlled. The synthesis typically proceeds by treating 2-hydroxypyridine with a strong base, such as sodium hydride (NaH), to form the sodium pyridinoxide salt. libretexts.org This salt then reacts with an appropriate ethoxyethyl halide, like 2-ethoxyethyl bromide or a tosylate analogue, via an SN2 mechanism to form the ether linkage. wikipedia.orgchem-station.com The use of a primary alkyl halide is crucial as secondary and tertiary halides would favor a competing E2 elimination pathway. masterorganicchemistry.comchem-station.com Polar aprotic solvents like DMF or acetonitrile are generally used to promote the SN2 reaction. chem-station.com

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

|---|

The Mitsunobu reaction provides an alternative and powerful method for forming the aryl ether bond, particularly under mild conditions. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether by reacting it with a nucleophile, in this case, a pyridinol, in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

In this approach, 2-hydroxypyridine acts as the acidic nucleophile, and 2-ethoxyethanol is the alcohol component. The reaction mechanism involves the activation of the alcohol's oxygen by a phosphonium intermediate formed from the reaction of triphenylphosphine and DEAD. organic-chemistry.org The pyridinoxide then acts as a nucleophile, attacking the activated alcohol and displacing the triphenylphosphine oxide in a reaction that proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov This method is highly effective for synthesizing aryl ethers and offers a valuable alternative to the Williamson synthesis, especially when dealing with sensitive substrates. researchgate.networdpress.com

Table 2: Mitsunobu Reaction for Aryl Ether Formation

| Alcohol | Nucleophile | Reagents | Product | Key Feature |

|---|

Functional Group Interconversions on the Pyridine Ring System

Once the this compound core is synthesized, further derivatization can be achieved through functional group interconversions on the pyridine ring. These transformations allow for the introduction of various substituents to create a library of advanced building blocks.

The 2-alkoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, direct halogenation of this compound is expected to occur at the C-3 and C-5 positions. However, pyridine halogenation can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions.

More modern and selective methods have been developed. One approach involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate, which can then undergo highly regioselective halogenation at the 3-position under mild conditions with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chemrxiv.org Another strategy is the halogenation of the corresponding pyridine N-oxide. Activation of the N-oxide with an electrophile enables the addition of a halide anion, providing a practical route to 2-halo-substituted pyridines, which can subsequently be converted to the desired alkoxy derivative. researchgate.net The reactivity of bromine atoms in brominated pyridines allows for further substitution reactions, making them versatile intermediates. researchgate.net

Beyond halogenation, a wide range of functional groups can be introduced onto the pyridine ring, a process known as functional group interconversion. fiveable.mesolubilityofthings.comimperial.ac.uk For instance, after installing a halogen at the C-3 or C-5 position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Direct C-H functionalization is another powerful strategy. For example, cationic rare-earth catalysts can facilitate the C-H addition of pyridine derivatives to olefins, leading to 2-alkylated products. organic-chemistry.org Additionally, the N-oxide of this compound could be a useful intermediate; treatment with Grignard reagents followed by acetic anhydride can introduce substituents at the 2-position, though this would displace the original ether group. organic-chemistry.org These methods provide access to a diverse array of functionalized derivatives for various applications.

Multi-component Reactions for Pyridine Ring Assembly Incorporating Ethoxyethoxy Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting material atoms. mdpi.comnih.gov Several MCRs are known for synthesizing the pyridine core, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.orgnih.gov

While classic MCRs might not directly use precursors with the ethoxyethoxy group, the strategy can be adapted. The synthesis of the pyridine ring can be designed to incorporate a precursor already bearing the desired ether side chain. For example, a β-keto ester or an enamine functionalized with a 2-ethoxyethoxy group could potentially be used as a key building block in a Bohlmann-Rahtz pyridine synthesis. nih.gov This approach offers a convergent and atom-economical route to highly substituted this compound derivatives, reducing the number of synthetic steps and purification procedures. bohrium.comresearchgate.net The development of such MCRs is a key area of green chemistry, offering advantages in terms of reduced reaction times and higher yields. mdpi.comresearchgate.net

Hantzsch-type and Related Pyridine Annulation Strategies

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.gov The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

This methodology is exceptionally effective for the synthesis of symmetrically substituted pyridines, particularly those with electron-withdrawing groups at the 3 and 5-positions and various substituents at the 2, 4, and 6-positions. acs.orgchemtube3d.com However, the direct synthesis of this compound via a classical Hantzsch reaction is not a conventional or documented approach. The mechanism of the Hantzsch synthesis involves the formation of new carbon-carbon and carbon-nitrogen bonds that construct the pyridine ring, but it is not amenable to the direct incorporation of an alkoxy group, such as the 2-ethoxyethoxy moiety, at the 2-position as the primary product. The typical substitution pattern of a Hantzsch synthesis does not lend itself to the formation of a mono-substituted 2-alkoxypyridine.

Alternative synthetic routes are generally employed for the preparation of 2-alkoxypyridines. These methods often involve the nucleophilic substitution of a suitable leaving group, such as a halide, at the 2-position of a pre-formed pyridine ring with the corresponding alkoxide. For instance, 2-chloropyridine can be reacted with the sodium salt of 2-ethoxyethanol to yield this compound.

While the Hantzsch reaction is a powerful tool for the synthesis of many pyridine derivatives, its application is limited by the substitution patterns it can generate. For compounds like this compound, other synthetic strategies are more appropriate.

To illustrate the general Hantzsch reaction, the following table outlines the typical reactants and the resulting dihydropyridine product.

| Reactant Type | Example | Role in the Reaction |

|---|---|---|

| Aldehyde | Formaldehyde | Provides the C4 carbon of the pyridine ring |

| β-Ketoester (2 equivalents) | Ethyl acetoacetate | Provide the C2, C3, C5, and C6 carbons and their substituents |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom of the pyridine ring |

| Typical Product (before oxidation): 1,4-Dihydropyridine |

Green Chemistry Considerations in the Synthesis of Ethoxyethoxy-Substituted Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines, to minimize environmental impact and enhance safety and efficiency. While the Hantzsch synthesis of this compound is not typical, the green chemistry considerations for pyridine synthesis in general are relevant to the production of its functionalized derivatives.

Key areas of focus in the green synthesis of pyridines include the use of environmentally benign solvents, alternative energy sources, and the development of reusable and non-toxic catalysts. The multi-component nature of reactions like the Hantzsch synthesis is inherently atom-economical, a core principle of green chemistry. wikipedia.org

Recent research has explored several greener alternatives to traditional pyridine synthesis methods:

Greener Solvents : Traditional methods often employ volatile organic solvents. Greener alternatives such as water, ionic liquids, and glycerol have been investigated for Hantzsch and other pyridine syntheses. wikipedia.orggoogle.com Reactions in aqueous media or even solvent-free conditions have been shown to be effective, reducing the environmental burden of solvent waste. google.com

Alternative Energy Sources : Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. beilstein-journals.org In the context of pyridine synthesis, microwave-assisted methods can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov

Solvent-Free Conditions : Performing reactions without a solvent, where the reactants themselves act as the reaction medium, is a highly desirable green approach. Solvent-free Hantzsch reactions have been reported, often facilitated by grinding or the use of a catalytic amount of a solid support.

These green chemistry approaches offer promising avenues for the sustainable production of a wide range of substituted pyridines. While specific studies on the green synthesis of this compound are not extensively documented, the general principles and methodologies developed for other pyridine derivatives can be adapted to make the synthesis of this and related compounds more environmentally friendly.

Coordination Chemistry and Ligand Architectures Based on 2 2 Ethoxyethoxy Pyridine

Design Principles for Chelating Ligands Incorporating 2-(2-Ethoxyethoxy)pyridine Motifs

The design of chelating ligands is a foundational aspect of coordination chemistry, aiming to create molecules that can bind to a central metal ion through multiple donor atoms. The this compound unit is a valuable component in this pursuit, offering both a strong N-donor from the pyridine (B92270) ring and weaker, flexible O-donors from the ethoxyethoxy side chain. This combination allows for the construction of ligands with varying denticity and conformational adaptability.

Pyridine-2,6-bis(oxazoline), commonly known as the Pybox ligand, is a well-established C2-symmetric, tridentate N,N,N-donor ligand extensively used in asymmetric catalysis. wikipedia.orgsigmaaldrich.com The core structure consists of a central pyridine ring flanked by two oxazoline (B21484) rings. Introducing an ethoxyethoxy group at the 4-position of the pyridine ring, as in the example 2,2'-(4-(2-ethoxyethoxy)pyridine-2,6-diyl)bis(4,5-dihydrooxazole), modifies the ligand's properties without altering its primary coordination sphere.

The primary design principle behind this modification is to enhance the solubility and stability of the resulting metal complexes. The flexible ethylene (B1197577) glycol (EG)-like side chain can improve solubility in a wider range of organic solvents and can also influence the crystal packing of the complexes. The synthesis of such ligands typically follows established procedures for Pybox derivatives, starting from a suitably substituted pyridine-2,6-dicarbonitrile (B1583803) or dicarboxylic acid and reacting it with chiral amino alcohols. wikipedia.orgnih.gov

The electronic effect of the 4-alkoxy substituent is also a key design consideration. The ethoxyethoxy group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds and can modulate the redox potentials of the resulting metal complexes. mdpi.com

Table 1: General Synthesis Strategy for Substituted Pybox Ligands

| Step | Reactants | Catalyst/Conditions | Product |

| 1 | Substituted Pyridine-2,6-dicarbonitrile, Chiral Amino Alcohol | Zn(OTf)₂, Toluene, Reflux | Chiral Pybox Ligand |

| 2 | Substituted Pyridine-2,6-dicarboxylic acid, Chiral Amino Alcohol | Dehydrating agent (e.g., SOCl₂) then base | Chiral Pybox Ligand |

This table outlines common synthetic routes adaptable for Pybox-EG systems.

The this compound motif can be incorporated into larger, polydentate ligands designed to enforce specific coordination geometries upon metal ions. imp.kiev.uaunam.mx The pyridine nitrogen acts as a robust coordination site, while the flexible ethoxyethoxy chain can either remain pendant or participate in coordination, depending on the metal ion's size, charge, and coordination preference. imp.kiev.uaresearchgate.net

Design principles for these ligands often involve linking multiple pyridine units together. For instance, Schiff base condensation of a pyridine-2,6-dicarbohydrazide (B1583541) with aldehydes can produce multidentate ligands capable of forming polynuclear metal complexes. imp.kiev.ua In such structures, the ethoxyethoxy group could be appended to the aldehyde precursor to introduce additional functionality. The flexibility of the ether chain can be crucial for achieving stable complexes, allowing the ligand to wrap around the metal center and satisfy its coordination requirements, leading to geometries such as octahedral or square-pyramidal. imp.kiev.uanih.gov

The synthesis of these ligands often involves multi-step organic reactions, such as Suzuki or Stille cross-coupling, to build the core scaffold, followed by functionalization to introduce the desired coordinating groups. nih.govmdpi.com The choice of synthetic route allows for precise control over the ligand's topology and the spatial arrangement of its donor atoms, which in turn dictates the geometry of the resulting metal complex.

Complexation with Transition Metals

The pyridine nitrogen in this compound makes it an excellent ligand for a variety of transition metals. The resulting complexes are of interest for their catalytic, magnetic, and electronic properties. wikipedia.org

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. rsc.orgrsc.org Incorporating ligands derived from this compound can fine-tune these characteristics. The electron-donating nature of the ethoxyethoxy substituent is expected to make the ruthenium center more electron-rich. mdpi.com This increased electron density generally makes the Ru(II)/Ru(III) oxidation more difficult, resulting in a cathodic (less positive) shift in the oxidation potential compared to complexes with electron-withdrawing groups. rsc.org

This modulation of redox potential is critical for applications in areas like dye-sensitized solar cells or photocatalysis, where the energy levels of the metal complex need to be precisely aligned with other components of the system. The redox behavior is typically studied using cyclic voltammetry. rsc.orgrsc.org

Table 2: Representative Redox Potentials for Ru(II) Polypyridyl Complexes

| Complex Type | Ru(II)/Ru(III) E½ (V vs. Ag/Ag⁺) | Ligand-Based Reduction Epc (V vs. Ag/Ag⁺) | Reference |

| [Ru(H₂dcbpy)₃]²⁺ | +1.62 | -1.57 | rsc.org |

| Ru(H₂dcbpy)₂(CO)₂Cl₂ | +1.50 | -1.37 | rsc.org |

| [Ru(bipy)₂(Hpzbzth)]²⁺ | +1.25 | -1.30 | rsc.org |

H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid; bipy = 2,2'-bipyridine; Hpzbzth = 3,5-bis(benzthiazol-2-yl)pyrazole. These data illustrate how ligand structure affects redox potentials.

Copper(II) and other first-row transition metals (e.g., Fe, Co, Ni) readily form complexes with pyridine-based ligands. nih.govunl.pt The coordination of this compound or its derivatives can lead to various coordination geometries, including square planar, square pyramidal, or distorted octahedral. nih.govrsc.org The flexible ethoxyethoxy side chain can act as a weakly coordinating donor, potentially occupying an axial position in a square pyramidal geometry, or it can remain uncoordinated, influencing the complex's properties through steric and electronic effects. researchgate.net

Complexation with Lanthanide Ions for Optoelectronic Applications

Lanthanide ions (Ln³⁺) are known for their sharp, line-like emission spectra, making them highly valuable for applications in lighting, displays, and bio-imaging. rsc.orgrsc.org However, their direct excitation is inefficient due to forbidden f-f transitions. This limitation is overcome by using organic ligands that act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. nsf.gov

Ligands incorporating the this compound motif, particularly within a Pybox framework, are effective for sensitizing lanthanide emission. mdpi.comgoogle.com The pyridine and oxazoline nitrogens provide a suitable coordination environment for the lanthanide ion, while the aromatic system of the ligand can be designed to be an efficient chromophore. The ethoxyethoxy side chain serves several important functions:

Solubility : It enhances the solubility of the complex, which is crucial for solution-based processing and applications. nih.gov

Insulation : It helps to shield the lanthanide ion from solvent molecules (like water) whose O-H vibrations can quench the luminescence. google.com

The choice of the chromophore and the specific lanthanide ion determines the emission color. For instance, ligands designed to sensitize Eu³⁺ typically result in red emission, while those for Tb³⁺ produce green emission. rsc.orggoogle.com

Table 3: Photophysical Properties of Representative Lanthanide Complexes

| Lanthanide Ion | Ligand Type | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

| Yb³⁺ | Pyridine-bis(carboxamide) | 980 | 0.69 | Near-Infrared Imaging |

| Nd³⁺ | Pyridine-bis(carboxamide) | 880, 1060, 1330 | 0.20 | Near-Infrared Imaging |

| Eu³⁺ | Pyclen-based | 615 | >1.0 | Bio-imaging |

| Sm³⁺ | Pyclen-based | 565, 600, 645 | <1.0 | Bio-imaging |

Data from analogous systems illustrating the principles of lanthanide sensitization. nsf.govnih.gov

Europium(III) and Terbium(III) Complexes for Luminescent Materials

Complexes of lanthanide ions, particularly Europium(III) and Terbium(III), are renowned for their unique luminescent properties, including sharp, narrow emission bands and long luminescence lifetimes. mdpi.com The intense red and green light emitted by Eu(III) and Tb(III) ions, respectively, makes them highly valuable in fields such as organic light-emitting diodes (OLEDs), biological imaging, and sensors. mdpi.comresearchgate.net However, the direct excitation of these ions is inefficient due to the Laporte-forbidden nature of their f-f transitions. nih.gov

To overcome this limitation, organic ligands like this compound are employed to act as "antennas." These ligands possess chromophoric units that can efficiently absorb UV light and transfer the absorbed energy to the central lanthanide ion, which then emits its characteristic light. This process is known as the "antenna effect." mdpi.com

The this compound ligand offers several advantages in the design of luminescent lanthanide complexes:

Sensitization: The pyridine ring acts as the primary chromophore, absorbing excitation energy.

Energy Transfer: Following absorption, the ligand transfers the energy intramolecularly to the excited states of the Eu(III) or Tb(III) ion. researchgate.net

Coordination and Shielding: The nitrogen atom of the pyridine and potentially the oxygen atoms of the flexible ethoxyethoxy side chain can coordinate to the lanthanide ion. This coordination helps to shield the metal center from solvent molecules (e.g., water) that can quench the luminescence through non-radiative decay pathways. nih.gov

Research on similar pyridine-based ligands demonstrates that modifying the substituents on the pyridine ring can modulate the energy of the ligand's triplet state, which is crucial for efficient energy transfer to the lanthanide ion. semanticscholar.org The ethoxyethoxy group, being an electron-donating substituent, can influence the electronic structure of the pyridine ring, thereby affecting the efficiency of the antenna. The formation of stable, nine-coordinate geometries is common for these types of luminescent complexes, often involving additional ligands like β-diketonates to complete the coordination sphere and enhance the antenna effect. rsc.org

| Lanthanide Ion | Typical Emission Color | Key Electronic Transition | Potential Role of this compound |

|---|---|---|---|

| Europium(III) | Red | 5D0 → 7F2 (Hypersensitive) | Acts as an antenna, shields the ion from quenching |

| Terbium(III) | Green | 5D4 → 7F5 | Sensitizes the metal center for efficient emission |

Mechanistic Studies of Metal-Ligand Coordination

Understanding the mechanics of how this compound binds to metal ions is crucial for designing complexes with desired properties. The ethoxyethoxy chain and the electronic nature of the substituted pyridine ring are key factors in this process.

The flexible ethoxyethoxy side chain in this compound can significantly impact the stability and geometry of its metal complexes. While simple pyridine ligands act as monodentate donors through their nitrogen atom, the ether oxygen atoms in the side chain of this compound can also participate in coordination.

This potential for chelation can lead to the formation of more stable complexes compared to those with simple pyridine ligands, an effect known as the "chelate effect." The ability of the ligand to bind to a metal center at multiple points increases the thermodynamic stability of the resulting complex. The flexibility of the ethoxyethoxy chain allows it to adapt to the preferred coordination geometry of various metal ions, from square planar to octahedral or even higher coordination numbers. mdpi.com The interaction between side chains is a profound determinant of both molecular assembly and conformation. acs.org

The geometry of the resulting complex is a balance between the electronic requirements of the metal ion and the steric constraints imposed by the ligand. semanticscholar.org For instance, the ligand could coordinate in several ways:

Monodentate: Binding only through the pyridine nitrogen.

Bidentate: Binding through the pyridine nitrogen and one of the ether oxygens, forming a chelate ring.

Bridging: The pyridine nitrogen could bind to one metal center while the ether oxygen binds to another, leading to the formation of coordination polymers. mdpi.com

The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.

The electronic properties of a ligand are paramount in determining the characteristics of the resulting metal complex. The ethoxyethoxy group attached to the pyridine ring acts as an electron-donating group. This donation of electron density occurs through the sigma framework (inductive effect) and potentially through space, influencing the basicity of the pyridine nitrogen.

An increase in electron density on the pyridine nitrogen makes it a stronger Lewis base and a more potent electron donor to the metal center. rsc.orgrsc.org This has several important consequences for the properties of the metal center:

Metal-Ligand Bond Strength: Stronger electron donation generally leads to a stronger metal-ligand bond.

Redox Potential: For redox-active metals, a more electron-rich ligand environment can stabilize higher oxidation states of the metal center, thereby lowering its reduction potential.

Catalytic Activity: In catalysis, modulating the electron density at the metal center is a key strategy for tuning reactivity. rsc.org An electron-rich metal center may be more reactive in oxidative addition steps, for example.

The strength of this donor ability can be probed experimentally and computationally. Spectroscopic techniques like infrared (IR) spectroscopy of related metal carbonyl complexes can provide a measure of the ligand's electron-donating capacity, as stronger donation results in lower C-O stretching frequencies. researchgate.net

Catalytic Applications and Mechanistic Insights

Mechanistic Studies of Catalytic Pathways

As there are no reports on the catalytic applications of 2-(2-ethoxyethoxy)pyridine in the aforementioned reactions, there are consequently no mechanistic studies available for its specific catalytic pathways.

Elucidation of Reaction Intermediates and Transition States in Catalytic Cycles

No research has been published that elucidates the reaction intermediates or transition states involved in catalytic cycles mediated by complexes of this compound for water or cycloalkane oxidation. Such studies are contingent on the prior establishment of a catalytically active system, which has not been reported for this compound.

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The influence of the this compound ligand architecture on catalytic activity and selectivity remains uninvestigated. While the electronic and steric effects of ligand substituents are a fundamental aspect of catalyst design, the specific contributions of the 2-(2-ethoxyethoxy) group in the context of water and cycloalkane oxidation have not been scientifically documented.

Theoretical and Computational Chemistry of 2 2 Ethoxyethoxy Pyridine

Quantum Mechanical Studies (DFT, HF methods)

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. The two most common ab initio and related methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. bragitoff.comwikipedia.org It solves the Schrödinger equation by treating electron-electron repulsion in an averaged, mean-field way, neglecting the instantaneous correlation of electron movements. bragitoff.comwikipedia.org While computationally efficient for a first approximation, HF generally provides qualitative insights and serves as a starting point for more advanced, correlation-corrected methods. github.iontnu.no

Density Functional Theory (DFT): DFT is a powerful and widely used quantum chemical method that calculates the electronic properties of a system based on its electron density, rather than the complex many-electron wavefunction. bragitoff.comntnu.no A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. bragitoff.com DFT methods, such as those using the popular B3LYP functional, often provide a high level of accuracy that is comparable to more computationally expensive wavefunction-based methods, making them a practical choice for studying molecules like 2-(2-Ethoxyethoxy)pyridine. mostwiedzy.plmostwiedzy.pl

For this compound, these calculations would typically be performed after optimizing the molecule's geometry to find its lowest energy conformation.

Electronic Structure Analysis (HOMO, LUMO Energy Levels, Energy Gap)

The electronic character of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy orbital containing electrons and can be thought of as the molecule's ability to donate an electron. A higher HOMO energy level suggests a stronger electron-donating capability.

LUMO: This is the lowest energy orbital that is unoccupied. Its energy level indicates the molecule's ability to accept an electron. A lower LUMO energy level points to a better electron acceptor. irjweb.com

The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE) . This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.comwuxiapptec.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is associated with higher chemical reactivity and lower stability. researchgate.netstackexchange.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the ethoxyethoxy side chain, reflecting the locations of lone pair electrons. The LUMO would likely be a π* antibonding orbital distributed across the pyridine ring. DFT calculations would precisely determine the energies and spatial distributions of these orbitals.

Illustrative Data Table for Frontier Orbital Analysis

The following table presents hypothetical, yet representative, values for this compound calculated using a DFT (B3LYP) method to illustrate the expected output of such an analysis. These are not published experimental or calculated values.

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 5.65 | Calculated as ELUMO - EHOMO. Indicates high kinetic stability. |

Electronegativity, Hardness, and Softness Parameters

Electronegativity (χ): Defined as the negative of the chemical potential, it measures a molecule's ability to attract electrons. It is approximated as the average of the HOMO and LUMO energies. ias.ac.inscielo.br

Formula: χ ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. ias.ac.in A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Formula: η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): As the reciprocal of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized or undergo charge transfer. researchgate.netias.ac.in

Formula: S = 1 / η

These parameters are invaluable for understanding how this compound would interact with other chemical species in acid-base or nucleophile-electrophile reactions.

Illustrative Data Table for Global Reactivity Descriptors

Based on the illustrative HOMO/LUMO energies from the previous section, the following global reactivity parameters for this compound can be derived.

| Parameter | Illustrative Value (eV) | Interpretation |

| Electronegativity (χ) | 3.675 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 2.825 | Indicates a relatively "hard" molecule, consistent with a large energy gap and high stability. |

| Chemical Softness (S) | 0.354 | Low softness, suggesting low reactivity and resistance to deformation of its electron cloud. |

Electric Dipole Moments, Polarizability, and Hyperpolarizability

These properties describe how the charge distribution of this compound responds to an external electric field, which is crucial for understanding its intermolecular interactions and its potential in nonlinear optics (NLO).

Polarizability (α): This tensor describes the linear response of the molecule's dipole moment to an external electric field—essentially, how easily the electron cloud can be distorted. joaquinbarroso.comresearchgate.net It is a key factor in determining van der Waals interactions.

Hyperpolarizability (β, γ): These higher-order tensors describe the nonlinear response of the molecule to a strong external electric field, such as that from a laser. joaquinbarroso.comhyperpolarizability.com Non-zero hyperpolarizability values are a prerequisite for materials to exhibit NLO phenomena like second-harmonic generation. Calculations can predict whether a molecule has the potential for such applications. researchgate.net

These properties would be calculated computationally using methods like DFT or HF by applying a finite electric field and calculating the resulting change in energy or dipole moment. repositorioinstitucional.mxjoaquinbarroso.com

Molecular Dynamics Simulations and Conformational Analysis

The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in its ethoxyethoxy side chain. Understanding the preferred shapes and dynamic motions of this chain is essential, as the molecule's conformation can influence its physical properties and biological interactions.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). nih.govresearchgate.net

For this compound, an MD simulation would involve:

Defining a force field, which is a set of parameters and equations that describe the potential energy of the system based on the positions of its atoms.

Simulating the molecule's movement over a period, typically nanoseconds to microseconds.

Analyzing the resulting trajectory to identify the most stable (lowest energy) conformations, the energy barriers between them, and the flexibility of different parts of the molecule, particularly the side chain. nih.govresearcher.lifeacs.org

This analysis would reveal the most likely spatial arrangements of the ethoxyethoxy group relative to the pyridine ring, which is critical for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Structure-Property Relationships for Derivative Design

The computational data generated for this compound serves as a valuable baseline for designing new derivatives with specific, enhanced properties. By systematically modifying the structure of the parent molecule in silico and calculating the resulting properties, it is possible to establish Quantitative Structure-Property Relationships (QSPR) . chemrevlett.comresearchgate.net

For example, to design a derivative with higher reactivity, one could:

Add electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -NH₂) to the pyridine ring.

Perform DFT calculations on each new derivative to determine its HOMO-LUMO gap, hardness, and other reactivity descriptors. researchgate.net

Correlate the changes in structure with the changes in the calculated properties to build a predictive model.

This computational-led approach allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation. chemrevlett.comnih.govnih.govacs.org This strategy is highly efficient for developing new molecules for applications in materials science, catalysis, or medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation of Complexes and Derivatives

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For 2-(2-Ethoxyethoxy)pyridine and its metal complexes, these techniques provide a detailed fingerprint of the molecular structure and bonding.

In the FTIR spectrum of this compound, characteristic absorption bands are expected. Pyridine-related vibrations typically appear in specific regions of the spectrum. For instance, the C=N and C=C stretching vibrations of the pyridine (B92270) ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The presence of the ethoxyethoxy side chain would be confirmed by strong C-O-C stretching bands, typically found in the 1150-1085 cm⁻¹ range, and aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. Upon coordination to a metal center, shifts in the pyridine ring vibrational frequencies, particularly the ring breathing mode around 990 cm⁻¹, can confirm the involvement of the pyridine nitrogen in bonding. researchgate.netresearchgate.netmsesupplies.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of pyridine and its derivatives is typically dominated by intense bands corresponding to the ring breathing and trigonal ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net When this compound acts as a ligand in a metal complex, resonance Raman spectroscopy can be particularly insightful. By exciting the molecule at a wavelength corresponding to an electronic transition (e.g., a metal-to-ligand charge transfer band), specific vibrations coupled to that transition can be selectively enhanced, providing detailed information about the excited-state geometry and the nature of the metal-ligand bond. rsc.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FTIR, Raman |

| C-O-C (Ether) Stretch | 1085 - 1150 | FTIR |

| Pyridine Ring Breathing | ~990 - 1030 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. rsc.org

In the ¹H NMR spectrum , the protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position, being adjacent to the nitrogen, is expected to be the most deshielded. The protons of the ethoxyethoxy side chain would appear in the upfield region. The methylene (B1212753) protons adjacent to the pyridine oxygen (O-CH₂) would likely resonate around δ 4.0-4.5 ppm, while the other methylene and the terminal methyl protons would appear at higher fields (δ 3.5-4.0 ppm and δ 1.0-1.5 ppm, respectively).

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The pyridine carbons would resonate in the δ 120-150 ppm range, with the carbon at the 2-position (bonded to the ether oxygen) being significantly shifted. The aliphatic carbons of the side chain would appear in the upfield region (δ 15-70 ppm). chemicalbook.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

When studying reaction mechanisms, NMR can track the formation of intermediates and products over time, providing crucial kinetic and mechanistic data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C6-H | ~8.2 (d) | ~148 |

| Pyridine C3, C4, C5-H | 7.0 - 7.8 (m) | 120 - 140 |

| Pyridine C2 | - | ~164 |

| Py-O-CH₂ | ~4.4 (t) | ~68 |

| O-CH₂-CH₂-O | ~3.8 (t) | ~70 |

| O-CH₂-CH₃ | ~3.6 (q) | ~66 |

| CH₂-CH₃ | ~1.2 (t) | ~15 |

Predicted values are based on standard increments for substituted pyridines and ethers.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region, characteristic of the pyridine chromophore. These typically include π–π* transitions at shorter wavelengths (around 200-270 nm) and a weaker n–π* transition at a longer wavelength, which may be sensitive to solvent polarity. researchgate.net When complexed with a transition metal, new, often intense, absorption bands can appear in the visible region. These are frequently due to metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photochemical and photophysical properties of many metal complexes. nih.gov

Photoluminescence (fluorescence and phosphorescence) studies reveal the fate of the molecule after electronic excitation. Many pyridine derivatives exhibit fluorescence, and their emission properties are highly dependent on their structure and environment. researchgate.net For metal complexes of this compound, luminescence can originate from the ligand itself or from an MLCT state.

Energy transfer processes are crucial in multi-component systems, such as donor-acceptor molecules or metal complexes with multiple chromophoric ligands. If this compound is part of a larger system, Förster Resonance Energy Transfer (FRET) or Dexter energy transfer could occur, where energy is transferred from an excited donor to an acceptor. nih.gov

The fluorescence quantum yield (Φ) is a critical measure of a substance's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The quantum yield of pyridine derivatives can be significantly influenced by substituents on the pyridine ring. rsc.org For metal complexes, the quantum yield of luminescence is often determined by the competition between radiative decay (emission) and non-radiative decay pathways, including energy transfer to quenching states.

The polarity of the solvent can have a profound impact on both the absorption and emission spectra of molecules, a phenomenon known as solvatochromism. For compounds like this compound, which possess a dipole moment that can change upon electronic excitation, a shift in the spectral bands is often observed with changing solvent polarity. nih.govrsc.org For example, polar solvents can stabilize a more polar excited state relative to the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. nih.gov Studying these solvent effects can provide valuable information about the charge distribution in the ground and excited states of the molecule. rsc.org

Electrochemical Studies (Cyclic Voltammetry, Bipotentiometry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, i.e., their ability to accept or donate electrons.

For metal complexes involving this compound as a ligand, CV can reveal the redox potentials of both the metal center and the ligand. mdpi.com A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks corresponding to the oxidation and reduction of the species. The potential midway between these peaks provides the formal redox potential (E₁/₂), a thermodynamic measure of the ease with which the compound can be oxidized or reduced. nih.gov

In metal complexes of pyridine-based ligands, the electron-donating or -withdrawing nature of substituents on the ligand can significantly tune the redox potential of the metal center. nih.gov For instance, electron-donating groups on the pyridine ring increase the electron density on the metal, making it easier to oxidize (i.e., shifting the oxidation potential to a less positive value). The ethoxyethoxy group is generally considered electron-donating, which would influence the redox properties of any metal complex it forms.

The ligand itself can also undergo reduction at negative potentials. The potential at which this occurs provides information about the energy of the ligand's lowest unoccupied molecular orbital (LUMO). rsc.org The study of these electron transfer processes is vital for applications in areas such as catalysis, electro-optics, and molecular electronics. berkeley.edu

Table 3: Representative Redox Potentials for Metal Complexes with Pyridine-Type Ligands

| Complex Type | Redox Couple | Typical E₁/₂ (V vs. Fc/Fc⁺) | Reference System |

|---|---|---|---|

| [Fe(bpy)₃]²⁺ type | Fe(III)/Fe(II) | +0.8 to +1.1 | Iron Polypyridine Complexes researchgate.net |

| [Ru(bpy)₃]²⁺ type | Ru(III)/Ru(II) | ~+1.26 | Ruthenium Polypyridine Complexes |

| [Co(tpy)₂]²⁺ type | Co(III)/Co(II) | ~+0.3 | Cobalt Polypyridine Complexes nih.gov |

| Cu(I)/L Complexes | Cu(II)/Cu(I) | -0.1 to +0.5 | Copper/Bipyridine Complexes cmu.edu |

Note: bpy = 2,2'-bipyridine; tpy = 2,2':6',2''-terpyridine. Potentials are highly dependent on the specific ligand, solvent, and electrolyte.

Advanced Applications in Bioinorganic Chemistry and Chemical Biology Excluding Human Trials

Design of Ligands for Enzyme Inhibition (e.g., IRAK Inhibitors)

The pyridine (B92270) moiety is a well-established pharmacophore in the design of enzyme inhibitors due to its ability to form key hydrogen bonds and other interactions within enzyme active sites. While direct studies on 2-(2-ethoxyethoxy)pyridine as an Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitor are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has been a fertile ground for the discovery of potent IRAK inhibitors.

IRAKs, particularly IRAK-4, are crucial kinases in the signaling pathways of the innate immune system, making them attractive targets for the treatment of inflammatory and autoimmune diseases. The development of small molecule inhibitors targeting the ATP-binding site of IRAK-4 is a major focus of drug discovery. Various heterocyclic scaffolds, including imidazo[1,2-a]pyridines, have been identified as potent inhibitors of IRAK-4. nih.govnih.gov These compounds often utilize the nitrogen atom of the pyridine ring to establish critical interactions with the hinge region of the kinase domain.

The ethoxyethoxy side chain of this compound can be strategically employed to enhance the pharmacokinetic properties of potential inhibitors. This hydrophilic chain can improve solubility, modulate cell permeability, and influence metabolic stability, all of which are critical parameters for the development of effective therapeutic agents. Researchers often explore a variety of substituents on the core pyridine ring to optimize potency, selectivity, and drug-like properties. While a specific derivative of this compound has not been highlighted as a clinical IRAK inhibitor, its structural motifs are consistent with the design principles of modern kinase inhibitors.

| Pyridine-Based Scaffold | Target Kinase | Significance of Pyridine Ring |

| Imidazo[1,2-a]pyridine | IRAK-4 | Forms hydrogen bond interactions with the kinase hinge region. nih.govnih.gov |

| General Pyridine Derivatives | Various Kinases | Acts as a versatile scaffold for introducing diverse substituents to optimize binding and pharmacokinetic properties. |

Radiochemistry and Biomedical Imaging Agents

The unique properties of this compound have been effectively leveraged in the field of radiochemistry for the development of novel biomedical imaging agents, particularly for Positron Emission Tomography (PET).

Development of ¹⁸F-Labeled Pyridine Analogues for PET Imaging

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. The development of PET tracers labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is of great interest due to its favorable half-life (109.8 minutes) and low positron energy. frontiersin.org

Researchers have successfully synthesized and evaluated ¹⁸F-labeled derivatives of this compound as potential PET imaging agents for detecting amyloid-beta (Aβ) plaques, which are a key pathological hallmark of Alzheimer's disease. nih.govnih.gov One such derivative, (E)-2-(2-(2-(2-[¹⁸F]Fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine , demonstrated high binding affinity for Aβ plaques in postmortem brain tissue from Alzheimer's patients. nih.govresearchgate.net The synthesis of this tracer involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. researchgate.net

Another notable PET tracer, [¹⁸F]Florbetapir (AV-45) , incorporates a similar (2-(2-(2-([¹⁸F]-fluoroethoxy)ethoxy)ethoxy)pyridin-) moiety. nih.gov The hydrophilic polyethylene (B3416737) glycol (PEG)-like chain in these molecules helps to achieve favorable pharmacokinetics, including good brain penetration and rapid washout from non-target tissues, which are essential characteristics for a successful brain imaging agent. researchgate.net

| ¹⁸F-Labeled Pyridine Analogue | Target | Key Features | Reference |

| (E)-2-(2-(2-(2-[¹⁸F]Fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine | Amyloid-beta plaques | High binding affinity, good brain penetration, rapid washout. | nih.govresearchgate.net |

| [¹⁸F]Florbetapir (AV-45) | Amyloid-beta plaques | Contains a fluoroethoxy)ethoxy)ethoxy)pyridine structure for favorable pharmacokinetics. | nih.gov |

Interaction with Biological Targets (e.g., Amyloid-beta Peptide, Microtubules)

The utility of this compound derivatives as imaging agents is predicated on their specific interaction with biological targets. As mentioned, ¹⁸F-labeled styrylpyridine derivatives containing the this compound backbone have shown high affinity for amyloid-beta peptides . In vitro studies using brain homogenates from Alzheimer's disease patients confirmed the specific binding of these tracers to Aβ plaques. nih.govresearchgate.net This interaction is crucial for the visualization of these pathological deposits in the brain.

The pyridine ring itself is a structural motif found in compounds that interact with microtubules . nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with microtubule dynamics can have potent biological effects, including anticancer activity. While direct evidence for the interaction of this compound with microtubules is limited, the general ability of pyridine-containing molecules to bind to tubulin, the protein subunit of microtubules, suggests that derivatives of this compound could be explored for this purpose. The ethoxyethoxy side chain could be modified to optimize such interactions and potentially develop novel agents that target microtubule-dependent processes.

Development of Antimicrobial and Antiviral Agents through Pyridine Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial and antiviral properties. nih.govnih.gov The ability of the pyridine ring to engage in various non-covalent interactions and its favorable physicochemical properties contribute to its prevalence in drug discovery.

Numerous studies have demonstrated the potent antimicrobial activity of pyridine derivatives against a range of bacterial and fungal pathogens. nih.govmdpi.commdpi.comresearchgate.net The mechanism of action can vary widely, from disrupting cell membranes to inhibiting essential enzymes. The structural diversity of pyridine compounds allows for fine-tuning of their antimicrobial spectrum and potency.

Similarly, in the realm of antiviral research , pyridine-containing compounds have shown promise. For instance, novel 2-benzoxyl-phenylpyridine derivatives have been reported to exhibit significant antiviral effects against viruses such as Coxsackievirus B3 and adenovirus type 7. mdpi.com These findings highlight the potential of the pyridine scaffold in the development of new antiviral therapies. ucla.edu

While research has not specifically focused on the antimicrobial or antiviral properties of this compound itself, its structure represents a valuable starting point for the design of new therapeutic agents. The ethoxyethoxy group can enhance water solubility, a desirable property for many antimicrobial and antiviral drugs, and can be further functionalized to optimize biological activity and target specificity. The extensive body of research on other pyridine derivatives provides a strong rationale for exploring the potential of this compound-based compounds in the fight against infectious diseases.

| Class of Pyridine Derivative | Biological Activity | Significance |

| Various substituted pyridines | Antimicrobial | Broad-spectrum activity against bacteria and fungi. nih.govmdpi.com |

| 2-Benzoxyl-phenylpyridines | Antiviral | Activity against Coxsackievirus B3 and adenovirus type 7. mdpi.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-(2-ethoxyethoxy)pyridine and its derivatives is geared towards adopting green and sustainable chemistry principles to enhance efficiency and minimize environmental impact. Traditional synthesis methods for pyridine (B92270) derivatives can involve harsh conditions, but emerging research focuses on cleaner alternatives.

Future research will likely concentrate on the following areas:

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally benign route to functionalized pyridines. Research into enzymes capable of hydroxylating pyridine precursors, which can then be etherified, presents a promising avenue. A novel one-pot biocatalytic process has already been shown to be effective for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields. One-pot multicomponent reactions under microwave irradiation are being developed for N-alkylated 2-pyridone derivatives, a related class of compounds. mdpi.comnih.gov Applying this technology to the alkylation of 2-hydroxypyridine (B17775) with 2-ethoxyethyl halides could offer a rapid and efficient pathway.

Solvent-Free and Multicomponent Reactions (MCRs) : Eliminating volatile organic solvents is a key goal of green chemistry. The development of solvent-free, three-component condensation reactions for producing 2-hydroxypyridines showcases a trend that could be adapted for 2-alkoxypyridine synthesis. mdpi.comresearchgate.net These one-pot procedures improve atom economy and simplify product isolation. mdpi.comresearchgate.net

Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. Adapting existing synthetic routes for 2-alkoxypyridines to flow chemistry could lead to more efficient and reproducible manufacturing processes.

| Sustainable Methodology | Potential Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Biocatalysis | Enzymatic hydroxylation of pyridine followed by etherification. | High selectivity, mild reaction conditions, reduced waste. rsc.org |

| Microwave-Assisted Synthesis | Rapid alkylation of 2-hydroxypyridine with 2-ethoxyethyl halides. | Reduced reaction times, increased yields, energy efficiency. mdpi.com |

| Solvent-Free Multicomponent Reactions | One-pot synthesis from simpler acyclic precursors. | High atom economy, simplified purification, eco-friendly. mdpi.com |

| Flow Chemistry | Continuous production with precise control over reaction conditions. | Improved safety, scalability, and consistency. |

Development of New Ligand Architectures for Diverse Catalytic and Material Applications

The molecular structure of this compound, featuring a nitrogen atom in the pyridine ring and oxygen atoms in the ether chain, makes it an attractive candidate for the development of novel ligands. The pyridine moiety provides a well-established coordination site for a wide range of transition metals, while the flexible ether tail can offer secondary coordination, influence the steric environment, and enhance the solubility of the resulting metal complexes. unimi.it

Future research is expected to focus on creating new ligand architectures for specific applications:

Catalysis : By forming complexes with metals like palladium, rhodium, iron, and copper, ligands based on this scaffold could be used in various catalytic reactions, including cross-coupling, hydrogenation, and oxidation. unimi.itacs.orgnih.govrsc.org The flexible ether chain could allow the ligand to adapt to the geometric requirements of different metal centers and substrates, potentially leading to catalysts with enhanced activity and selectivity.

Functional Materials : Incorporating this molecule into polymers or metal-organic frameworks (MOFs) could yield materials with tailored electronic, optical, or thermal properties. The pyridine unit can act as a rigid structural element, while the ethoxyethoxy group can serve as a flexible linker or a functional side chain that influences material properties like ion conductivity or gas sorption.

Redox-Active Systems : The pyridine ring can stabilize metals in various oxidation states, making these ligands suitable for developing redox-active complexes for applications in electrocatalysis or as components in redox-flow batteries. nih.gov

| Ligand Architecture | Potential Application | Key Features and Research Directions |

|---|---|---|

| Pincer-Type Ligands | Homogeneous Catalysis (e.g., C-H activation, hydrogenation) | Functionalize the pyridine ring at the 3 and 5 positions to create tridentate ligands with enhanced stability and catalytic activity. beilstein-journals.org |

| Macrocyclic Complexes | Biomimetic Catalysis, Molecular Recognition | Incorporate the this compound unit into a larger macrocyclic structure to create selective metal ion binders or catalysts that mimic enzymatic activity. unimi.it |

| Polymer-Supported Ligands | Heterogeneous Catalysis, Functional Polymers | Graft the molecule onto a polymer backbone to create recyclable catalysts or polymers with specific metal-binding capabilities. |

| Surface-Modified Materials | Sensors, Nanocatalysts | Anchor the ligand onto the surface of nanomaterials like silica (B1680970) or magnetic nanoparticles to create highly active and recoverable catalytic systems. researchgate.net |

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For this compound, computational modeling will be instrumental in accelerating the discovery and optimization of new applications.

Key areas for future computational research include:

Predictive Ligand Design : DFT calculations can be used to predict the geometric and electronic structures of metal complexes incorporating ligands derived from this compound. nih.govnih.gov This allows for the in-silico screening of numerous potential ligand architectures to identify candidates with optimal properties for a specific catalytic or material application before undertaking synthetic work. nih.gov

Reaction Mechanism Elucidation : Computational studies can provide detailed insights into the mechanisms of catalytic reactions. By modeling the entire catalytic cycle, researchers can understand the roles of the ligand and metal center, identify rate-determining steps, and rationally design more efficient catalysts.

Optimization of Synthesis : Modeling can help optimize reaction conditions for the synthesis of the compound and its derivatives. By understanding the reaction thermodynamics and kinetics, more efficient and sustainable synthetic protocols can be developed.

Property Prediction for Materials : For applications in materials science, computational models can predict key properties such as electronic band gaps, charge transport characteristics, and binding affinities for guest molecules in MOFs or other porous materials.

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict ligand-metal binding energies and geometries. | Identification of stable and promising metal complexes for synthesis. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulate electronic absorption and emission spectra. | Design of new molecules for photophysical applications (e.g., sensors, OLEDs). biointerfaceresearch.com |

| Molecular Dynamics (MD) | Simulate the conformational flexibility of the ether chain and its interaction with solvents or other molecules. | Understanding of self-assembly behavior and host-guest interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model catalytic reactions in complex environments. | Accurate prediction of reaction pathways and activation energies for catalyst optimization. |

Integration into Supramolecular Assemblies and Nanomaterials for Multifunctional Systems

The ability of molecules to self-assemble into ordered, functional structures is a cornerstone of modern materials science. The dual nature of this compound, with its rigid aromatic ring and flexible hydrophilic chain, makes it an excellent candidate for constructing complex supramolecular systems and advanced nanomaterials.

Emerging trends in this area include:

Supramolecular Polymers and Gels : The pyridine unit can participate in directional interactions like metal coordination or hydrogen bonding, while the flexible ether chain can engage in weaker van der Waals interactions. This combination could be exploited to form stimuli-responsive supramolecular polymers or gels that change their properties in response to external triggers like temperature, pH, or the presence of specific metal ions.

Functional Nanostructures : Self-assembly of derivatives of this compound could lead to the formation of well-defined nanostructures such as nanotubes, vesicles, or nanofibers. nih.gov For instance, pyridine-appended fluorophores have been shown to self-assemble into 1D nanostructures with tunable fluorescence. rsc.org The ethoxyethoxy group can be used to control the packing and morphology of these structures. Fullerene derivatives with pyridine substituents have also been shown to self-assemble into unique microstructures. nih.govrsc.org

Hybrid Nanomaterials : The molecule can be used as a surface-modifying agent or capping ligand for nanoparticles (e.g., gold, quantum dots, magnetic nanoparticles). researchgate.netrsc.org The pyridine group would anchor the molecule to the nanoparticle surface, while the ether chain would provide solubility and stability in various media, creating hybrid materials for applications in sensing, imaging, or drug delivery.

Coordination-Driven Self-Assembly : As a building block in coordination-driven self-assembly, it can be combined with metal ions to create discrete, two- or three-dimensional structures like molecular squares or cages. researchgate.net These structures can act as hosts for guest molecules, serving as nanoscale reactors or delivery vehicles.

| System Type | Driving Interaction | Potential Functionality |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Metal-Pyridine Coordination | Selective gas storage, catalysis, chemical sensing. researchgate.net |

| Self-Assembled Monolayers (SAMs) | Surface Adsorption, Intermolecular Forces | Corrosion inhibition, biosensors, molecular electronics. |

| Stimuli-Responsive Gels | Hydrogen Bonding, Metal Coordination | Smart materials, controlled release systems. |

| Functionalized Nanoparticles | Covalent or Dative Bonding to Surface | Targeted drug delivery, recyclable nanocatalysts. researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-(2-Ethoxyethoxy)pyridine, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or etherification reactions. For example, sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP), a structurally related compound, is synthesized via phosphorylation of oligoether chains under anhydrous conditions . Purity validation employs chromatographic methods (HPLC, GC) and spectroscopic techniques. IR spectroscopy can confirm the presence of ethoxyether (C-O-C) stretches (~1100 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) . Mass spectrometry (MS) is critical for molecular weight verification, as seen in NIST-reported spectra .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., ethoxyether C-O-C at ~1100 cm⁻¹, pyridine ring vibrations) .

- NMR : ¹H NMR reveals proton environments (e.g., ethoxyethoxy CH₂ groups at δ 3.5–4.0 ppm; pyridyl protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation hazards (classified under GHS Category 4 for acute toxicity) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers away from oxidizers, under ambient conditions .

Advanced Research Questions

Q. How does the ethoxyethoxy substituent influence the electrochemical properties of pyridine derivatives in battery electrolytes?

The ethoxyethoxy chain enhances ionic conductivity by stabilizing sodium ions via ether-oxygen coordination, as demonstrated in sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)-based electrolytes. Molecular dynamics simulations show that oligoether chains reduce ion-pairing and improve solvation dynamics, critical for high-performance batteries . Comparative studies with non-ether analogs (e.g., alkyl chains) reveal lower ionic mobility due to weaker cation-solvent interactions .

Q. What computational approaches predict the physicochemical properties of this compound?

- ACD/Labs Percepta Platform : Predicts logP (lipophilicity), pKa, and solubility using QSAR models. For example, 2-ethoxy-5-methyl-4-pyridinamine has a predicted logP of 1.8, indicating moderate hydrophobicity .

- DFT Calculations : Optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- Molecular Dynamics (MD) : Simulate solvation behavior in electrolytes, as applied to NaDEEP/TEOP systems .

Q. How can researchers resolve contradictions in reported biological activities of pyridine derivatives with ethoxyethoxy substituents?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, 2-(Piperidin-2-yl)pyridine dihydrochloride shows enzyme inhibition, while ethoxyethoxy analogs may lack bioactivity due to reduced membrane permeability .

- Dose-Response Assays : Validate cytotoxicity thresholds (e.g., IC₅₀ values) across cell lines to distinguish intrinsic toxicity from experimental variability .

- Meta-Analysis : Cross-reference data from pharmacological databases (e.g., PubChem) to identify consensus trends or outliers .

Methodological Considerations

- Experimental Design : Include control groups (e.g., unsubstituted pyridine) to isolate the ethoxyethoxy group’s effects .

- Data Reproducibility : Use standardized protocols for synthesis (e.g., inert atmosphere for moisture-sensitive reactions) .

- Ethical Compliance : Adhere to institutional guidelines for handling toxic compounds, including waste disposal and hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.